4-Chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core substituted with chloro, dibromo, and methyl groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of halogen atoms with other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Coupling Reactions: Such as Suzuki–Miyaura coupling for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and bases like potassium carbonate. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-Chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-(2,4-dimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chloro and dibromo substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C16H14Br2ClN3 |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
4-chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H14Br2ClN3/c1-7-5-11(17)6-12(18)14(7)22-9(3)8(2)13-15(19)20-10(4)21-16(13)22/h5-6H,1-4H3 |
InChI Key |
CGPVJIZDNJUBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N2C(=C(C3=C2N=C(N=C3Cl)C)C)C)Br)Br |
Origin of Product |
United States |
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